molecular formula C15H17NO4 B3042991 Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate CAS No. 692764-09-3

Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate

Cat. No. B3042991
CAS RN: 692764-09-3
M. Wt: 275.3 g/mol
InChI Key: HIVBMQCWQDVMNZ-UHFFFAOYSA-N
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Description

Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate is a chemical compound with the CAS number 692764-09-3 . It is used in scientific research and pharmaceutical testing .


Synthesis Analysis

The synthesis of Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate involves a direct electrophilic substitution reaction . The compound was synthesized, characterized, and then radioiodinated via this reaction .

Scientific Research Applications

Synthesis and Derivatives

  • Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate and similar compounds have been synthesized for use in various scientific research areas. For example, the synthesis of related compounds like ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate has been described, highlighting their importance in the development of antibacterial fluoroquinolones (Rádl, 1994).
  • A comprehensive theoretical and spectroscopic study was conducted on a series of ethyl 4-oxoquinoline-3-carboxylate derivatives, which exhibit a variety of biological activities. This study employed density functional theory and time-dependent DFT to analyze the structures and spectra of these compounds (Rimarčík et al., 2011).

Chemical Properties and Reactivity

  • The chemical properties and reactivity of such compounds have been a focus of study. For instance, an NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided insights into their chemical shifts and coupling constants, essential for understanding their reactivity and potential applications (Podányi et al., 1996).
  • Another study explored the synthesis, radioiodination, and in vivo evaluation of ethyl 1,4-dihydro-7-iodo-4-oxoquinoline-3-carboxylate, suggesting its potential as a radiopharmaceutical for lung perfusion scintigraphy (Sakr et al., 2014).

Biological Evaluation and Potential Applications

  • Novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives were synthesized and subjected to biological evaluation, including cytotoxicity against cancer cell lines, antimicrobial, and antioxidant activities. This highlights the potential therapeutic applications of these compounds (Venepally et al., 2016).

properties

IUPAC Name

ethyl 4-oxo-6-propan-2-yloxy-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-4-19-15(18)12-8-16-13-6-5-10(20-9(2)3)7-11(13)14(12)17/h5-9H,4H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVBMQCWQDVMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201167461
Record name Ethyl 1,4-dihydro-6-(1-methylethoxy)-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1,4-dihydro-6-isopropoxy-4-oxoquinoline-3-carboxylate

CAS RN

692764-09-3
Record name Ethyl 1,4-dihydro-6-(1-methylethoxy)-4-oxo-3-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692764-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,4-dihydro-6-(1-methylethoxy)-4-oxo-3-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201167461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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